N-(1H-indol-5-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide N-(1H-indol-5-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9711255
InChI: InChI=1S/C25H21N3O2/c1-28-23(16-7-3-2-4-8-16)22(19-9-5-6-10-20(19)25(28)30)24(29)27-18-11-12-21-17(15-18)13-14-26-21/h2-15,22-23,26H,1H3,(H,27,29)
SMILES: CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)NC=C4)C5=CC=CC=C5
Molecular Formula: C25H21N3O2
Molecular Weight: 395.5 g/mol

N-(1H-indol-5-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC9711255

Molecular Formula: C25H21N3O2

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-indol-5-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide -

Specification

Molecular Formula C25H21N3O2
Molecular Weight 395.5 g/mol
IUPAC Name N-(1H-indol-5-yl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide
Standard InChI InChI=1S/C25H21N3O2/c1-28-23(16-7-3-2-4-8-16)22(19-9-5-6-10-20(19)25(28)30)24(29)27-18-11-12-21-17(15-18)13-14-26-21/h2-15,22-23,26H,1H3,(H,27,29)
Standard InChI Key MVGPDFOCUGGZGI-UHFFFAOYSA-N
SMILES CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)NC=C4)C5=CC=CC=C5
Canonical SMILES CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)NC=C4)C5=CC=CC=C5

Introduction

N-(1H-indol-5-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound featuring an indole moiety, a tetrahydroisoquinoline core, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Indole Derivative Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

  • Tetrahydroisoquinoline Core Formation: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

  • Carboxamide Formation: The final step involves the reaction of the tetrahydroisoquinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Biological Activity

Compounds similar to N-(1H-indol-5-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline have been evaluated for their ability to inhibit specific enzymatic activities. For instance, derivatives of tetrahydroisoquinoline have shown promise as inhibitors of 17β-hydroxysteroid dehydrogenases (17β-HSD), which are crucial in the metabolism of steroid hormones. Inhibition of these enzymes can be therapeutically beneficial in estrogen-dependent conditions such as breast cancer and endometriosis.

Future Directions

Future research should focus on the detailed biological evaluation of N-(1H-indol-5-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide, including its cytotoxicity, enzyme inhibition capabilities, and potential therapeutic applications. Additionally, optimizing synthetic routes for industrial production could enhance its availability for further studies.

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